Home > Products > Screening Compounds P86136 > Epidermal growth factor
Epidermal growth factor - 62229-50-9

Epidermal growth factor

Catalog Number: EVT-244104
CAS Number: 62229-50-9
Molecular Formula: C257H381N73O83S7
Molecular Weight: 6046 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A 6-kDa polypeptide growth factor initially discovered in mouse submaxillary glands. Human epidermal growth factor was originally isolated from urine based on its ability to inhibit gastric secretion and called urogastrone. Epidermal growth factor exerts a wide variety of biological effects including the promotion of proliferation and differentiation of mesenchymal and EPITHELIAL CELLS. It is synthesized as a transmembrane protein which can be cleaved to release a soluble active form.
Source

Epidermal Growth Factor is found in various biological fluids, including human milk, saliva, urine, and plasma. It is synthesized primarily in the salivary glands and kidneys in humans. In human milk, Epidermal Growth Factor plays a significant role in neonatal development and maturation, contributing to the growth of the gastrointestinal tract and enhancing immune responses in newborns .

Classification

Epidermal Growth Factor belongs to a broader category of growth factors known as epidermal growth factor-like proteins. These proteins are characterized by their ability to bind to specific receptors on the surface of target cells, initiating a cascade of cellular responses. Epidermal Growth Factor specifically interacts with the Epidermal Growth Factor Receptor, which is present on many cell types.

Synthesis Analysis

Methods

The synthesis of Epidermal Growth Factor can occur through various biological pathways. In vitro studies have shown that Epidermal Growth Factor can be synthesized using recombinant DNA technology, where genes encoding the peptide are inserted into host cells (such as bacteria or yeast) to produce large quantities of the protein.

Technical Details

The precursor form of Epidermal Growth Factor is known as prepro-epidermal growth factor, which consists of 1,217 amino acids. This precursor undergoes proteolytic cleavage to yield the active Epidermal Growth Factor. Research has indicated that the synthesis of prepro-epidermal growth factor occurs primarily in the distal tubules of the kidneys and various other tissues .

Molecular Structure Analysis

Structure

Epidermal Growth Factor has a well-defined three-dimensional structure characterized by three disulfide bonds that stabilize its conformation. The structure consists of an elongated shape with specific regions that facilitate binding to its receptor.

Data

The primary sequence of Epidermal Growth Factor is crucial for its biological activity. The specific arrangement of amino acids determines its ability to interact with the Epidermal Growth Factor Receptor effectively.

Chemical Reactions Analysis

Reactions

Epidermal Growth Factor participates in several biochemical reactions within the body. It acts primarily through receptor-mediated pathways that activate intracellular signaling cascades leading to cellular proliferation and differentiation.

Technical Details

Upon binding to its receptor, Epidermal Growth Factor triggers autophosphorylation of tyrosine residues within the receptor, which activates downstream signaling pathways such as the RAS-MAPK pathway and the PI3K-AKT pathway. These pathways are critical for mediating cellular responses such as growth, survival, and metabolism .

Mechanism of Action

Process

The mechanism of action for Epidermal Growth Factor involves its binding to the Epidermal Growth Factor Receptor on target cells. This interaction leads to receptor dimerization and autophosphorylation, activating various signaling pathways that promote cell survival and proliferation.

Data

Studies have demonstrated that Epidermal Growth Factor can enhance wound healing processes by promoting epithelial cell migration and proliferation at injury sites. Its role in fetal development includes stimulating lung maturation and facilitating organogenesis .

Physical and Chemical Properties Analysis

Physical Properties

Epidermal Growth Factor is a water-soluble peptide with a molecular weight of approximately 6 kDa. It exhibits stability under physiological conditions but may be sensitive to extreme pH levels.

Chemical Properties

The peptide's structure allows it to maintain biological activity across a range of temperatures and conditions. It has been shown to retain its activity even when subjected to gastric acid environments, indicating its potential for oral administration .

Applications

Scientific Uses

Epidermal Growth Factor has numerous applications in scientific research and medicine:

  • Regenerative Medicine: Used in therapies aimed at promoting tissue repair and regeneration.
  • Cancer Treatment: Investigated for its role in tumor biology; inhibitors targeting the Epidermal Growth Factor Receptor are used in certain cancer therapies.
  • Wound Healing: Applied topically in formulations designed to enhance healing processes.
  • Neonatal Care: Explored for its benefits in infant nutrition through human milk supplementation.

Epidermal Growth Factor continues to be an area of active research due to its significant implications for health and disease management across various fields.

Introduction to Epidermal Growth Factor

Historical Discovery and Nobel Prize-Winning Research

The isolation of Epidermal Growth Factor (EGF) emerged from Nobel Prize-winning investigations into nerve development. In the 1950s, biochemist Stanley Cohen (Vanderbilt University) collaborated with developmental biologist Rita Levi-Montalcini to characterize nerve growth factor (NGF). During experiments with mouse salivary gland extracts, Cohen observed accelerated eyelid opening and tooth eruption in newborn mice—effects unrelated to NGF [1] [9]. This serendipitous finding led to the identification of EGF in 1962, a heat-labile protein distinct from NGF. Cohen subsequently purified EGF (1965), determined its amino acid sequence (1972), and characterized its receptor (EGFR) with Graham Carpenter [9]. Their work demonstrated EGF’s capacity to stimulate epithelial proliferation in vitro and in vivo, establishing growth factors as fundamental regulators of cellular processes. For discovering EGF and NGF, Cohen and Levi-Montalcini received the 1986 Nobel Prize in Physiology or Medicine [1] [3].

Table 1: Key Milestones in EGF Research

YearDiscoveryResearchers
1950sNerve Growth Factor (NGF) identifiedLevi-Montalcini
1962EGF isolated from mouse salivary glandsCohen
1972EGF amino acid sequence determinedCohen
1980EGFR tyrosine kinase activity characterizedCarpenter & Cohen
1986Nobel Prize for EGF/NGF discoveriesCohen & Levi-Montalcini

Structural Characterization of EGF and Its Isoforms

EGF is a 53-amino acid polypeptide (6.2 kDa) stabilized by three disulfide bonds (Cys6-Cys20, Cys14-Cys31, Cys33-Cys42) essential for receptor binding [1] [9]. The conserved cysteine knot motif defines the EGF-family, which includes transforming growth factor-α (TGF-α), amphiregulin, and epiregulin [5]. EGF isoforms arise from:

  • Alternative splicing: The human EGFR gene generates soluble isoforms like EGFR isoform D (110 kDa), containing subdomains I-IV and a unique C-terminus [2].
  • Proteolytic processing: Membrane-anchored EGF precursors (e.g., proEGF) are cleaved by metalloproteases to release mature ligands [7].
  • Mutation-derived variants: Single amino acid substitutions (e.g., EGF mutants studied via MD simulations) alter EGFR dimer stability and signaling outcomes without affecting affinity [8].

Table 2: Structural Features of EGF Isoforms

IsoformMolecular WeightDomain CompositionBiological Function
Mature EGF6.2 kDa53 aa, 3 disulfide bondsBinds EGFR, induces mitogenesis
EGFR isoform D110 kDaEctodomain + 78 unique C-terminal aaModulates cell adhesion [2]
proEGF (precursor)~130 kDaTransmembrane, heparin-bindingCleaved to release soluble EGF

EGF activates EGFR through asymmetric dimerization: Ligand binding induces receptor conformational changes, enabling kinase domain dimerization and transphosphorylation of tyrosine residues (e.g., Tyr1148) [4] [8]. This triggers downstream MAPK/PI3K cascades governing proliferation and survival.

Evolutionary Conservation of EGF Across Species

The EGFR pathway is evolutionarily ancient, originating prior to bilaterian divergence. Genomic analyses reveal:

  • Basal metazoans: Ctenophores (Mnemiopsis leidyi) and sponges (Amphimedon queenslandica) possess single EGFR orthologs, while placozoans and cnidarians lack them entirely [5].
  • Bilaterian expansion: Vertebrates exhibit four EGFR paralogs (ErbB1-4), whereas invertebrates harbor fewer:
  • Drosophila melanogaster: One EGFR (DER)
  • Caenorhabditis elegans: One EGFR (LET-23)
  • Schmidtea mediterranea (planaria): Six EGFRs [5]
  • Ligand diversification: Humans express 11 EGF-like ligands, including neuregulins (binds ErbB3/4) and epigen. The last common metazoan ancestor likely possessed one EGFR and one EGF ligand, with lineage-specific expansions (e.g., neuregulins emerged in bilaterians) [5].

Table 3: EGFR Pathway Conservation in Metazoa

Organism GroupEGFR GenesEGF LigandsNotable Features
Ctenophores/Sponges11 (putative)Most ancient EGFR orthologs
Insects/Nematodes11–4Single receptor, multiple ligands
Vertebrates4 (ErbB1-4)11Neuregulin subfamily specialization
Platyhelminthes (e.g., planaria)69Maximal expansion in spiralians

Key conserved residues (e.g., cysteine knot, kinase domain) maintain functional integrity across species. Mutational studies show that EGFR exon 20 insertions (e.g., A763Y764insFQEA vs. D770N771insNPG) alter C-helix conformation, affecting ATP affinity and TKI sensitivity—a mechanism conserved from flies to humans [4]. This underscores EGF/EGFR’s role as a universal regulator of tissue development and homeostasis.

Properties

CAS Number

62229-50-9

Product Name

Epidermal growth factor

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C257H381N73O83S7

Molecular Weight

6046 g/mol

InChI

InChI=1S/C257H381N73O83S7/c1-20-123(15)203(245(404)283-103-192(351)285-157(80-127-42-52-135(339)53-43-127)222(381)313-171(104-331)210(369)281-101-191(350)287-167(92-198(360)361)228(387)290-146(37-27-70-273-255(265)266)213(372)318-177(110-414)238(397)292-148(62-65-185(259)344)217(376)327-205(125(17)337)249(408)294-147(38-28-71-274-256(267)268)212(371)309-168(93-199(362)363)229(388)298-153(76-117(3)4)218(377)289-145(36-26-69-272-254(263)264)211(370)303-162(86-133-96-277-144-35-25-23-33-141(133)144)226(385)304-161(85-132-95-276-143-34-24-22-32-140(132)143)225(384)291-149(63-66-195(354)355)214(373)297-154(77-118(5)6)219(378)296-152(253(412)413)39-29-72-275-257(269)270)326-247(406)202(122(13)14)324-242(401)181(114-418)320-227(386)165(90-188(262)347)307-241(400)180(113-417)322-250(409)206(126(18)338)328-231(390)160(83-130-48-58-138(342)59-49-130)302-234(393)174(107-334)315-230(389)169(94-200(364)365)310-221(380)155(78-119(7)8)299-233(392)173(106-333)314-215(374)150(64-67-196(356)357)295-248(407)204(124(16)21-2)325-232(391)163(87-134-97-271-116-284-134)305-216(375)151(68-75-420-19)293-239(398)179(112-416)321-246(405)201(121(11)12)323-194(353)99-278-189(348)98-279-208(367)164(89-187(261)346)306-220(379)156(79-120(9)10)300-240(399)178(111-415)319-223(382)158(81-128-44-54-136(340)55-45-128)286-190(349)100-280-209(368)166(91-197(358)359)308-224(383)159(82-129-46-56-137(341)57-47-129)301-235(394)175(108-335)316-237(396)176(109-336)317-244(403)184-41-31-74-330(184)252(411)182(115-419)288-193(352)102-282-243(402)183-40-30-73-329(183)251(410)170(84-131-50-60-139(343)61-51-131)311-236(395)172(105-332)312-207(366)142(258)88-186(260)345/h22-25,32-35,42-61,95-97,116-126,142,145-184,201-206,276-277,331-343,414-419H,20-21,26-31,36-41,62-94,98-115,258H2,1-19H3,(H2,259,344)(H2,260,345)(H2,261,346)(H2,262,347)(H,271,284)(H,278,348)(H,279,367)(H,280,368)(H,281,369)(H,282,402)(H,283,404)(H,285,351)(H,286,349)(H,287,350)(H,288,352)(H,289,377)(H,290,387)(H,291,384)(H,292,397)(H,293,398)(H,294,408)(H,295,407)(H,296,378)(H,297,373)(H,298,388)(H,299,392)(H,300,399)(H,301,394)(H,302,393)(H,303,370)(H,304,385)(H,305,375)(H,306,379)(H,307,400)(H,308,383)(H,309,371)(H,310,380)(H,311,395)(H,312,366)(H,313,381)(H,314,374)(H,315,389)(H,316,396)(H,317,403)(H,318,372)(H,319,382)(H,320,386)(H,321,405)(H,322,409)(H,323,353)(H,324,401)(H,325,391)(H,326,406)(H,327,376)(H,328,390)(H,354,355)(H,356,357)(H,358,359)(H,360,361)(H,362,363)(H,364,365)(H,412,413)(H4,263,264,272)(H4,265,266,273)(H4,267,268,274)(H4,269,270,275)/t123-,124-,125+,126+,142-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,201-,202-,203-,204-,205-,206-/m0/s1

InChI Key

VBEQCZHXXJYVRD-GACYYNSASA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N

Synonyms

EGF; rhEGF; Epidermal Growth Factor, human; Urogastrone; Anthelone; Oviductal glycoprotein; LONG EGF, RECOMBINANT ANALOG

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.